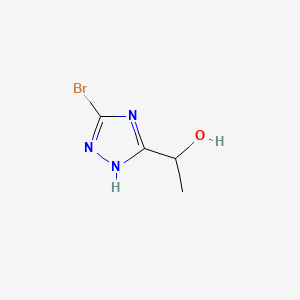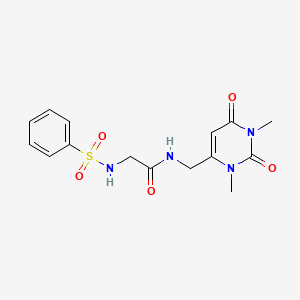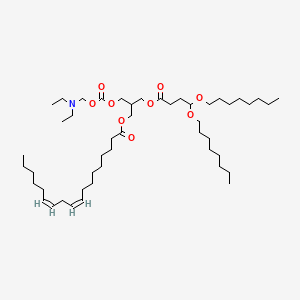
(9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through esterification and amidation reactions. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as chromatography and recrystallization are used to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Applications De Recherche Scientifique
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Esters: Compounds with similar ester functional groups, such as ethyl acetate or methyl butanoate.
Amides: Compounds with similar amide functional groups, such as acetamide or benzamide.
Polyfunctional Compounds: Other compounds with multiple functional groups, such as 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate.
Uniqueness
The uniqueness of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C48H89NO9 |
|---|---|
Poids moléculaire |
824.2 g/mol |
Nom IUPAC |
[2-(diethylaminomethoxycarbonyloxymethyl)-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C48H89NO9/c1-6-11-14-17-20-21-22-23-24-25-26-27-28-29-32-35-45(50)55-40-44(42-57-48(52)58-43-49(9-4)10-5)41-56-46(51)36-37-47(53-38-33-30-18-15-12-7-2)54-39-34-31-19-16-13-8-3/h20-21,23-24,44,47H,6-19,22,25-43H2,1-5H3/b21-20-,24-23- |
Clé InChI |
RBMTVKUXRSDWND-IFLFXUNCSA-N |
SMILES isomérique |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)OCN(CC)CC)OCCCCCCCC |
SMILES canonique |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)OCN(CC)CC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


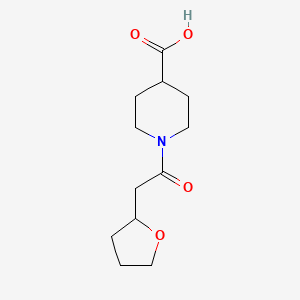
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
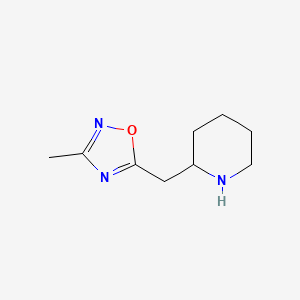
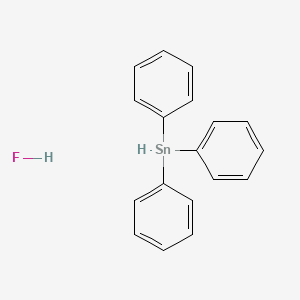
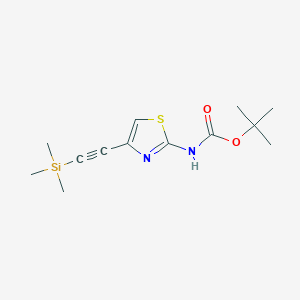
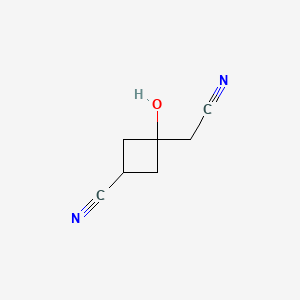
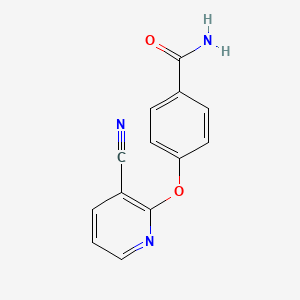
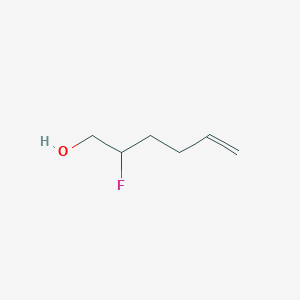
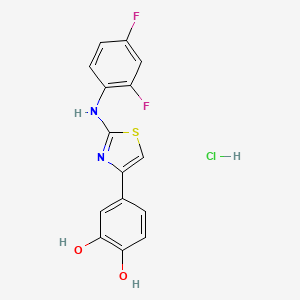
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
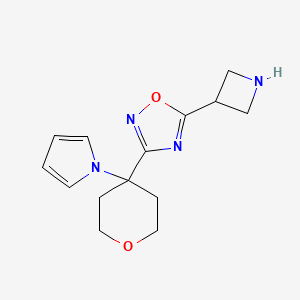
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
